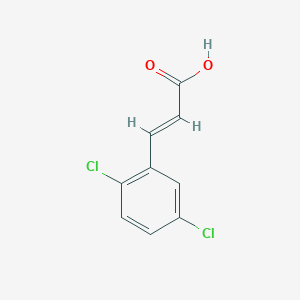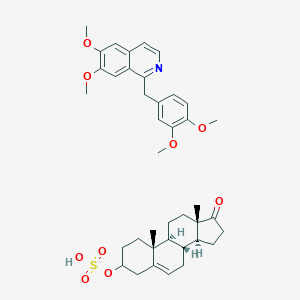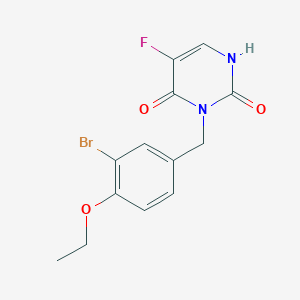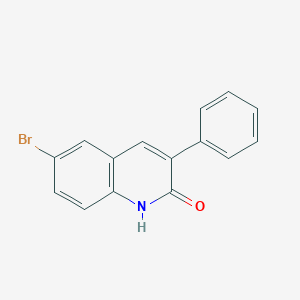
4-ヒドロキシ-3-プロピル安息香酸メチル
概要
説明
Methyl 4-hydroxy-3-propylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a propyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
科学的研究の応用
Methyl 4-hydroxy-3-propylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in various industrial formulations.
作用機序
Target of Action
Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .
Mode of Action
It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .
Biochemical Pathways
It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .
Pharmacokinetics
Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .
Result of Action
Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.
生化学分析
Cellular Effects
The effects of Methyl 4-hydroxy-3-propylbenzoate on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-3-propylbenzoate may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-3-propylbenzoate can vary with different dosages in animal models. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 4-hydroxy-3-propylbenzoate may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Methyl 4-hydroxy-3-propylbenzoate within cells and tissues are subjects of ongoing research. It may interact with certain transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-3-propylbenzoate and any effects on its activity or function are not fully understood. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3-propylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-3-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of methyl 4-hydroxy-3-propylbenzoate often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: Methyl 4-hydroxy-3-propylbenzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
類似化合物との比較
Methyl 4-hydroxybenzoate: Lacks the propyl group, making it less hydrophobic.
Ethyl 4-hydroxy-3-propylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: Methyl 4-hydroxy-3-propylbenzoate is unique due to the presence of both a propyl group and a methyl ester group, which confer distinct physicochemical properties. These structural features influence its solubility, reactivity, and biological activity, making it a valuable compound in various applications.
特性
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL4-PHENYL-1-[4-[4-(4-PHENYL-3,6-DIHYDRO-2H-PYRIDIN-1-YL)BUTANOYL]PHENYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B10605.png)







![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)



